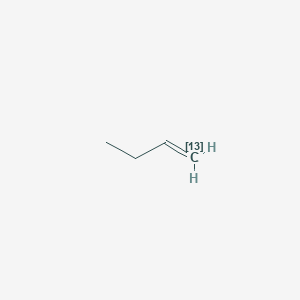

1-Butene-1-13C

Descripción general

Descripción

1-Butene-1-13C, also known as 13C-labeled 1-butene, is a chemical compound that is utilized in scientific research and industrial applications. It is an alkene that can be condensed to give a colorless liquid . It is classified as a linear alpha-olefin (terminal alkene) and is one of the isomers of butene (butylene) .

Synthesis Analysis

The synthesis of this compound involves complex processes. For instance, the microstructures of poly(ethylene-co-1-butene) copolymers were analyzed using high-temperature two-dimensional nuclear magnetic resonance (NMR) spectroscopy . The copolymer with 41% 1-butene content synthesized using the metallocene catalyst system shows a mixture of both meso and racemic diads with predominantly racemic configuration .

Chemical Reactions Analysis

The polymerization reactions of the dissolved gases propene, 1-butene, and isobutene catalyzed by [Zr (Cp)2Me] [B (C6F5)4] were characterized using in situ NMR . The observed kinetic rate constants for polymerization followed a decreasing trend for propene, 1-butene, and isobutene, with the lowest rate constant for the latter explained by steric bulk .

Aplicaciones Científicas De Investigación

Polymer Structure Analysis

13C NMR spectroscopy has been extensively used to analyze the microstructure of polymers such as poly(3-methyl-1-butene) and regioirregular poly(1-butene). These studies focus on tacticity, chemical shifts, and the assignment of carbon atoms in the polymer chain, contributing to understanding the polymerization mechanism and the conformation of polymeric materials (Asakura & Nakayama, 1991); (Asakura & Nakayama, 1992).

Reactions on Acid Catalysts

In-situ 13C NMR studies have provided insights into the reactions of 1-butene on acid catalysts, including isomerization and oligomerization processes. These studies reveal the rates of double-bond isomerization and the formation of oligomers, offering a deeper understanding of the chemical reactions and intermediates involved (Parker, 1995).

Interaction with Titanosilicates

Research on the interaction of 1-butene with titanosilicates like Ts-1 and ETS-10 using 1H and 13C NMR spectra has shed light on the catalytic activity and selectivity of these materials. The studies indicate differences in interaction strength and catalytic behavior between different materials, providing valuable information for the development of catalysts (Robert et al., 1995).

Microstructural Characterization

The use of temperature rising elution fractionation (TREF) coupled with 13C NMR has enabled the microstructural characterization of copolymers, such as ethylene-1-butene and propylene-butene-1 copolymers. This approach helps in understanding the composition distribution, crystallinity, and sequence distribution in copolymers, which is crucial for tailoring their properties for specific applications (Abiru, Mizuno, & Weigand, 1998).

Mecanismo De Acción

Target of Action

1-Butene-1-13C is primarily used in polymerization reactions . The primary target of this compound is the catalyst used in the polymerization process . The catalyst plays a crucial role in facilitating the reaction and controlling the properties of the resulting polymer .

Mode of Action

The interaction of this compound with its target involves the formation of a bond between the carbon atom of the compound and the catalyst . This interaction initiates the polymerization process, leading to the formation of a polymer chain . The presence of the 13C isotope in the compound allows for the tracking of the compound during the reaction .

Biochemical Pathways

The polymerization of this compound affects the pathway of polymer synthesis . The resulting changes include the formation of a polymer chain with specific properties determined by the nature of the catalyst and the conditions of the reaction .

Pharmacokinetics

Therefore, its bioavailability would be influenced by factors such as its concentration in the environment and the method of exposure .

Result of Action

The molecular effect of the action of this compound is the formation of a polymer chain .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound is a gas at room temperature and is usually contained as a liquid under pressure . Therefore, changes in temperature and pressure can affect its state and consequently its reactivity .

Safety and Hazards

Propiedades

IUPAC Name |

(113C)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=[13CH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

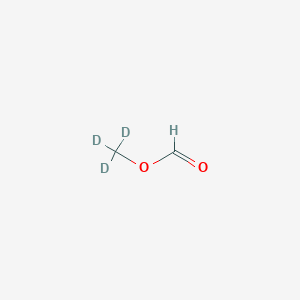

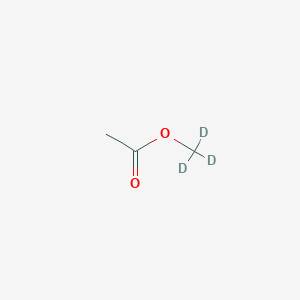

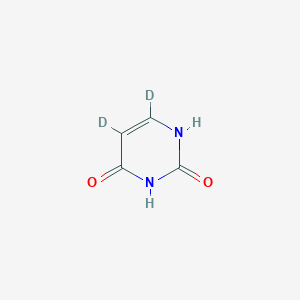

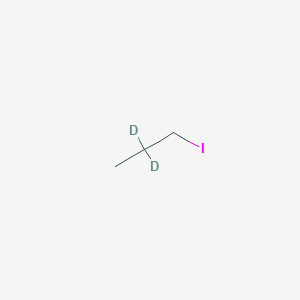

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.